molecular formula C23H19N3O3S B11409626 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11409626
M. Wt: 417.5 g/mol
InChI Key: OZHNGIFRLFWJRW-UHFFFAOYSA-N
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Description

5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a furan ring, a hydroxyphenyl group, a methylsulfanylphenyl group, and a dihydropyrrolo[3,4-c]pyrazol-6(2H)-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of the furan-2-ylmethyl and 2-hydroxyphenyl intermediates, followed by their coupling with the dihydropyrrolo[3,4-c]pyrazol-6(2H)-one core under specific reaction conditions such as temperature, pressure, and the presence of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the furan ring may produce tetrahydrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the structure may enhance its activity against specific biological targets.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with furan, phenyl, and pyrazole rings. Examples include:

  • 5-(furan-2-ylmethyl)-3-phenyl-4,5-dihydropyrazole
  • 3-(2-hydroxyphenyl)-4,5-dihydropyrazole
  • 4-(methylsulfanyl)phenyl-pyrazole

Uniqueness

The uniqueness of 5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C23H19N3O3S

Molecular Weight

417.5 g/mol

IUPAC Name

5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-methylsulfanylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H19N3O3S/c1-30-16-10-8-14(9-11-16)22-19-20(17-6-2-3-7-18(17)27)24-25-21(19)23(28)26(22)13-15-5-4-12-29-15/h2-12,22,27H,13H2,1H3,(H,24,25)

InChI Key

OZHNGIFRLFWJRW-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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